molecular formula C7H11N3O2 B6143961 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1172349-04-0

2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No. B6143961
CAS RN: 1172349-04-0
M. Wt: 169.18 g/mol
InChI Key: WXQXKLZMIYCHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-5-methyl-1H-pyrazol-1-yl)propanoic Acid, also known as AMPA, is an amino acid derivative that is commonly used in the synthesis of various organic compounds. It has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. AMPA is a structural analog of glutamate, an important neurotransmitter in the central nervous system. It is also known to have a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and elicited better inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their potent in vitro antipromastigote activity . These studies provide valuable insights into the interaction of these compounds with their target proteins, aiding in the design of more potent and selective drugs .

Antiviral Activities

Compounds containing five-membered heteroaryl amines, such as “2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid”, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that further modification of these amines could lead to the development of effective antiviral therapeutics .

Anticancer Activities

Some studies suggest that pyrazole core favored improved growth inhibition in PC-3 cells . This indicates the potential of these compounds in the development of anticancer drugs .

Antioxidant Activities

Indole derivatives, which share a similar structure to pyrazole derivatives, have been found to possess antioxidant activities . Although specific studies on the antioxidant activity of “2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid” are not available, it is plausible that this compound may also exhibit antioxidant properties due to its structural similarity to indole derivatives .

Anti-inflammatory Activities

Indole derivatives have been found to possess anti-inflammatory activities . Given the structural similarity between indole and pyrazole derivatives, “2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid” may also have potential anti-inflammatory applications .

properties

IUPAC Name

2-(4-amino-5-methylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQXKLZMIYCHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid

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